molecular formula C8H6N2 B120874 Pyridinyl acrylonitrile CAS No. 156789-16-1

Pyridinyl acrylonitrile

Cat. No.: B120874
CAS No.: 156789-16-1
M. Wt: 130.15 g/mol
InChI Key: DEXXYPDBBNCCDD-UHFFFAOYSA-N
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Description

Pyridinyl acrylonitrile, also known as this compound, is a useful research compound. Its molecular formula is C8H6N2 and its molecular weight is 130.15 g/mol. The purity is usually 95%.
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Chemical Reactions Analysis

Knoevenagel Condensation

Pyridinyl acrylonitriles are synthesized via Knoevenagel condensation , reacting pyridinecarbaldehydes with malononitrile in the presence of a base (e.g., piperidine). This method yields high-purity products under mild conditions (room temperature, 12–24 hours).

ReactantsCatalystConditionsYieldReference
Pyridine-4-carbaldehyde + MalononitrilePiperidineRT, 24h85–92%

The reaction mechanism involves deprotonation of malononitrile, followed by nucleophilic attack on the aldehyde and subsequent elimination of water.

Palladium-Catalyzed α-Alkenylation

Aryl acrylonitriles, including pyridinyl derivatives, are synthesized via Pd/NIXANTPHOS-catalyzed α-alkenylation . This method couples arylacetonitriles with vinyl halides/triflates under mild conditions :

SubstrateCatalyst SystemConditionsYieldScope
Arylacetonitrile + Vinyl BromidePd(OAc)₂/NIXANTPHOS, NaOt^tBu80°C, 12hUp to 95%21 examples, including pyridinyl derivatives

Key advantages include avoidance of hazardous cyanide reagents and scalability (gram-scale demonstrated) . Post-synthetic modifications include:

  • Selective reduction of the nitrile group to amines.

  • Hydrolysis to carboxylic acids.

  • Epoxidation of the double bond .

Nucleophilic Addition

The nitrile group undergoes nucleophilic additions:

  • Hydrolysis : Forms amides or carboxylic acids under acidic/basic conditions .

  • Grignard Reagents : Add to the nitrile, yielding ketones after workup.

Electrophilic Substitution

The pyridine ring directs electrophiles to specific positions:

  • Nitration : Occurs at the meta position due to the electron-withdrawing nitrile .

  • Sulfonation : Requires harsh conditions (fuming H₂SO₄, 150°C) .

Cyclization Reactions

Pyridinyl acrylonitriles participate in cyclization to form bioactive heterocycles:

  • Imidazo[4,5-b]pyridines : Synthesized via condensation with amines, showing potent anticancer (IC₅₀: 1.2–5.3 μM vs. pancreatic cancer) and antioxidant activity (FRAP: 3200–5235 mmol Fe²⁺/mmol) .

  • Pyridine Ring Expansion : Reacts with alkynes or nitriles in the presence of cobalt catalysts to form larger aromatic systems .

Oxidation

  • The acrylonitrile moiety oxidizes to pyridinecarboxylic acids using KMnO₄ or CrO₃.

  • Pyridine N-oxides form under mild oxidative conditions (e.g., H₂O₂/AcOH), enhancing solubility and bioactivity .

Reduction

  • Nitrile to Amine : Catalytic hydrogenation (H₂/Pd-C) converts –C≡N to –CH₂NH₂ .

  • Double Bond Reduction : Selective hydrogenation yields saturated pyridinyl propanenitriles .

Metal Complexation and Insertion

Pyridinyl acrylonitriles act as ligands in coordination chemistry:

  • Palladium Complexes : Form N-bound adducts (e.g., [Pd(Me)(NCCH=CH₂)(L)]⁺) that undergo insertion reactions with alkenes .

  • Copper-Mediated Cyclizations : Generate polysubstituted pyridines via β-enaminone intermediates .

Antioxidant and Biological Activity

Derivatives exhibit dual bioactivity :

  • Antioxidant Capacity : Trihydroxy derivatives show superior radical scavenging (DPPH assay) due to stable O–H···O- intermediates .

  • Antiproliferative Effects : Compound 55 (dihydroxy-bromo-substituted) inhibits pancreatic adenocarcinoma (IC₅₀: 1.2 μM) with no toxicity to normal cells .

Table 1: Synthetic Methods for Pyridinyl Acrylonitriles

MethodReactantsConditionsYieldReference
KnoevenagelPyridinecarbaldehyde + MalononitrilePiperidine, RT85–92%
Pd-Catalyzed AlkenylationArylacetonitrile + Vinyl BromidePd/NIXANTPHOS, 80°C≤95%

Table 2: Bioactivity of Selected Derivatives

CompoundAnticancer IC₅₀ (μM)FRAP (mmol Fe²⁺/mmol)Key Substituents
55 1.2 (Capan-1)5235Dihydroxy, Bromo
3aa 5.3 (Capan-1)3200Monohydroxy

Properties

CAS No.

156789-16-1

Molecular Formula

C8H6N2

Molecular Weight

130.15 g/mol

IUPAC Name

2-pyridin-2-ylprop-2-enenitrile

InChI

InChI=1S/C8H6N2/c1-7(6-9)8-4-2-3-5-10-8/h2-5H,1H2

InChI Key

DEXXYPDBBNCCDD-UHFFFAOYSA-N

SMILES

C=C(C#N)C1=CC=CC=N1

Canonical SMILES

C=C(C#N)C1=CC=CC=N1

Synonyms

2-Pyridineacetonitrile,alpha-methylene-(9CI)

Origin of Product

United States

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